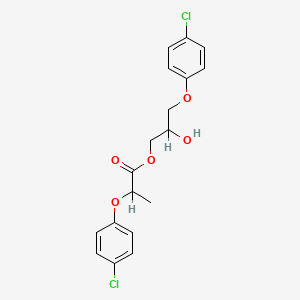
4-Nitroselenophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitroselenophene-2-carbonitrile is a heterocyclic organic compound that features a selenium atom within its five-membered ring structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. The presence of both nitro and cyano functional groups in its structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroselenophene-2-carbonitrile typically involves the reaction of selenophene derivatives with nitrosating agents. One common method includes the nitration of selenophene followed by the introduction of a cyano group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyanation processes. These methods are optimized for high efficiency and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Nitroselenophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the selenophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: Amino-selenophene derivatives.
Substitution: Various substituted selenophene derivatives depending on the reagents used.
Scientific Research Applications
4-Nitroselenophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Nitroselenophene-2-carbonitrile involves its interaction with various molecular targets. The nitro and cyano groups can participate in electron transfer reactions, influencing the compound’s reactivity. The selenium atom in the ring structure also plays a crucial role in its chemical behavior, potentially interacting with biological molecules and pathways.
Comparison with Similar Compounds
Thiophene Derivatives: Similar in structure but contain sulfur instead of selenium.
Furan Derivatives: Contain oxygen in the ring structure.
Pyrrole Derivatives: Contain nitrogen in the ring structure.
Uniqueness: 4-Nitroselenophene-2-carbonitrile is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur, oxygen, and nitrogen analogs. This uniqueness makes it valuable for specific applications where selenium’s properties are advantageous.
Properties
CAS No. |
42137-21-3 |
|---|---|
Molecular Formula |
C5H2N2O2Se |
Molecular Weight |
201.05 g/mol |
IUPAC Name |
4-nitroselenophene-2-carbonitrile |
InChI |
InChI=1S/C5H2N2O2Se/c6-2-5-1-4(3-10-5)7(8)9/h1,3H |
InChI Key |
ZLVWHYHAWMNLOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C([Se]C=C1[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


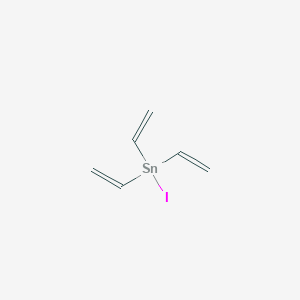
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)
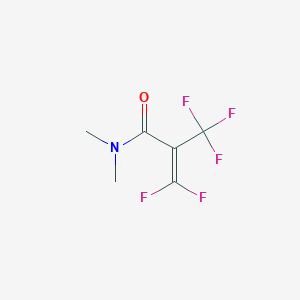
![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
![3-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14661578.png)
![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)
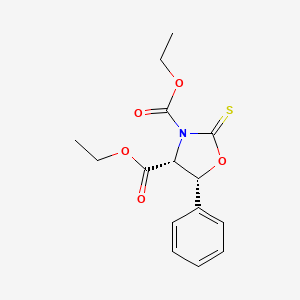
![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)
![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)
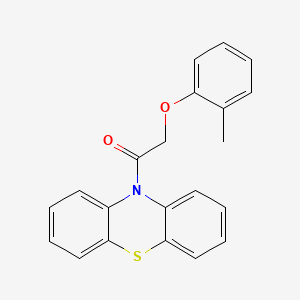
![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)

